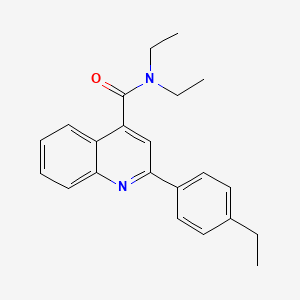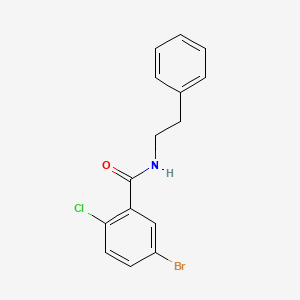
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for studying the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other foreign compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antifungal and antibacterial activity. This makes it a valuable tool for studying the mechanisms of various biological processes. Additionally, its anticancer activity makes it a promising candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could help to identify new applications for this compound in various fields, including medicine and biotechnology. Additionally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-ethylphenylhydrazine, followed by the reduction of the resulting nitro compound with tin and hydrochloric acid. The final step involves the reaction of the resulting amine with 4H-1,2,4-triazole-3-thiol to form the desired product. The synthesis of this compound has been reported in several scientific journals, and it is considered a relatively simple process.
Scientific Research Applications
2-chloro-N-(2-ethylphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal and antibacterial activity, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to have anticancer activity, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-2-12-5-3-4-6-16(12)21-17(23)14-9-13(7-8-15(14)18)22-10-19-20-11-22/h3-11H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLNCNJEBFNYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)



![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


